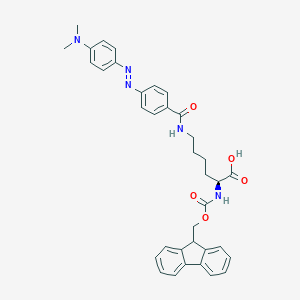

Fmoc-Lys(Dabcyl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H37N5O5/c1-41(2)27-20-18-26(19-21-27)40-39-25-16-14-24(15-17-25)34(42)37-22-8-7-13-33(35(43)44)38-36(45)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33H,7-8,13,22-23H2,1-2H3,(H,37,42)(H,38,45)(H,43,44)/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOPWTDBGMLRNG-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373222 | |

| Record name | Fmoc-Lys(Dabcyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146998-27-8 | |

| Record name | Fmoc-Lys(Dabcyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of the Dabcyl Group in Fmoc-Lys(Dabcyl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide chemistry and molecular biology, the strategic labeling of peptides is paramount for elucidating biological processes and for the development of novel diagnostic and therapeutic agents. Fmoc-Lys(Dabcyl)-OH is a critical building block in this field, enabling the precise incorporation of a non-fluorescent quencher, the Dabcyl group, into a peptide sequence. This technical guide provides an in-depth exploration of the function of the Dabcyl group in this context, with a focus on its application in Förster Resonance Energy Transfer (FRET) based assays.

The Core Function of the Dabcyl Group: A "Dark Quencher"

The primary function of the 4-((4-(dimethylamino)phenyl)azo)benzoic acid (Dabcyl) group is to act as a potent "dark quencher" of fluorescence.[1][2] This means that it can efficiently absorb the energy from an excited fluorophore and dissipate it as heat, without emitting any light of its own.[1][2] This property is central to its utility in designing "turn-on" fluorescent probes, where a fluorescent signal is only generated upon a specific molecular event.

The mechanism of quenching is primarily governed by Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process that occurs when a donor fluorophore and an acceptor molecule (the quencher) are in close proximity, typically within 10-100 Å.[2][3] The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it an ideal tool for monitoring changes in molecular conformation or cleavage events.[2]

In the context of this compound, the Dabcyl group is covalently attached to the epsilon-amino group of the lysine side chain. This allows for its site-specific incorporation into a peptide during solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Application in FRET-Based Protease Assays

A major application of this compound is in the synthesis of fluorogenic protease substrates.[4] In these substrates, a donor fluorophore is placed on one side of a protease cleavage site, and the Dabcyl quencher is positioned on the other.

As illustrated in the diagram above, when the peptide substrate is intact, the close proximity of the fluorophore and the Dabcyl quencher leads to efficient FRET, and the fluorescence is quenched. Upon the introduction of a specific protease, the peptide backbone is cleaved, leading to the separation of the fluorophore and the Dabcyl group. This separation disrupts FRET, resulting in a significant increase in fluorescence, which can be monitored in real-time to determine enzymatic activity.[2][5]

Quantitative Data: Spectral Properties and FRET Parameters

The effectiveness of Dabcyl as a quencher is dependent on the spectral overlap between its absorption spectrum and the emission spectrum of the donor fluorophore.

| Parameter | Dabcyl | EDANS (a common donor) |

| Absorption Maximum (λmax) | ~453 - 479 nm[6][7] | ~336 - 341 nm[7][8] |

| Emission Maximum (λem) | Non-fluorescent ("dark quencher")[1] | ~471 - 490 nm[7][8] |

The excellent overlap between the emission of fluorophores like EDANS and the absorption of Dabcyl makes them a highly efficient FRET pair.

| Fluorophore Donor | Förster Distance (R₀) with Dabcyl | Quenching Efficiency |

| EDANS | ~3.3 nm[5] | High |

| FAM/FITC | - | Efficient[9] |

| TET/HEX/CY3 | - | Efficient[9] |

| Cy5, Alexa 647 | - | Reduced[9] |

Förster distance (R₀) is the distance at which FRET efficiency is 50%.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

The incorporation of this compound into a peptide sequence follows standard Fmoc-based solid-phase peptide synthesis protocols.

Detailed Methodology:

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain using a 20% solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (including this compound at the desired position) using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

FRET-Based Protease Assay Protocol

Materials:

-

Dabcyl-labeled peptide substrate

-

Protease of interest

-

Assay buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme)

-

96-well black microplate

-

Fluorescence plate reader

Methodology:

-

Reagent Preparation:

-

Dissolve the Dabcyl-labeled peptide substrate in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).

-

Prepare a solution of the protease in the assay buffer.

-

-

Assay Setup:

-

Pipette the substrate working solution into the wells of the 96-well black microplate.

-

Include control wells:

-

Substrate only (no enzyme) to measure background fluorescence.

-

Buffer only (no substrate or enzyme) as a blank.

-

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the protease solution to the wells containing the substrate.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Set the excitation and emission wavelengths appropriate for the fluorophore used (e.g., Ex/Em of ~340/490 nm for EDANS).

-

Monitor the increase in fluorescence intensity over time. Data is typically collected at regular intervals.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the substrate-only wells) from the fluorescence readings of the reaction wells.

-

Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

-

Enzyme activity can be quantified by comparing the reaction rates under different conditions (e.g., with and without inhibitors).

-

Conclusion

The Dabcyl group, when incorporated into peptides via this compound, serves as a highly effective dark quencher, which is fundamental to the design of sensitive and specific FRET-based assays. Its primary application in fluorogenic protease substrates has significantly advanced the study of enzyme kinetics and the screening of potential drug candidates. The well-characterized spectral properties and the straightforward integration into standard solid-phase peptide synthesis protocols make this compound an indispensable tool for researchers and professionals in the fields of biochemistry, drug discovery, and diagnostics.

References

- 1. Spectrum [EDANS] | AAT Bioquest [aatbio.com]

- 2. benchchem.com [benchchem.com]

- 3. scielo.br [scielo.br]

- 4. A peptide-based fluorescence resonance energy transfer assay for Bacillus anthracis lethal factor protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cpcscientific.com [cpcscientific.com]

- 6. metabion.com [metabion.com]

- 7. lifetein.com [lifetein.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The Core Mechanism of Fmoc-Lys(Dabcyl)-OH in Fluorescence Quenching: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental principles behind the fluorescence quenching capabilities of Nα-Fmoc-Nε-(4-dimethylaminophenylazobenzoyl)-L-lysine (Fmoc-Lys(Dabcyl)-OH), a critical reagent in the development of fluorogenic substrates for enzymatic assays and molecular probes. We will delve into the core mechanism of Förster Resonance Energy Transfer (FRET), present key quantitative data, provide detailed experimental protocols for its application, and visualize the associated pathways and workflows.

The Principle of Fluorescence Quenching by Dabcyl

The primary mechanism by which the Dabcyl (4-dimethylaminophenylazobenzoyl) moiety quenches fluorescence is Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer process wherein an excited donor fluorophore transfers its energy to a nearby acceptor molecule, the quencher, without the emission of a photon.[1] This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 10-100 Å.[2][3]

The efficiency of FRET is governed by several factors, including the spectral overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor (quencher).[4] Dabcyl acts as a "dark quencher," meaning it dissipates the transferred energy as heat rather than fluorescing itself, which minimizes background signal and enhances the sensitivity of FRET-based assays.[5]

In a typical application, a fluorophore (e.g., EDANS, FAM) and the Dabcyl quencher are incorporated into a peptide sequence. When the peptide is intact, the donor and quencher are in close proximity, leading to efficient FRET and quenching of the donor's fluorescence.[6] Upon enzymatic cleavage of the peptide substrate, the fluorophore and quencher are separated, disrupting FRET and resulting in a measurable increase in the donor's fluorescence.[6][7]

Quantitative Data for this compound and FRET Pairs

The selection of an appropriate fluorophore-quencher pair is paramount for the successful design of FRET-based probes. The following tables summarize key quantitative data for this compound and its common FRET partners.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 146998-27-8 | [8][9] |

| Molecular Formula | C₃₆H₃₇N₅O₅ | [8][9] |

| Molecular Weight | 619.71 g/mol | [8][9] |

| Appearance | Orange to red powder | [10] |

Table 2: Spectral Properties of Dabcyl and Common Donor Fluorophores

| Fluorophore/Quencher | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λmax | Reference |

| Dabcyl | 453 | Non-fluorescent | 32,000 | [2] |

| EDANS | 336 | 490 | 6,100 | [5] |

| FAM | 494 | 520 | 75,000 | [2] |

| TET | 521 | 536 | 65,000 | [2] |

| HEX | 535 | 556 | 75,000 | [2] |

| Cy3 | 550 | 570 | 150,000 | [2] |

Table 3: Förster Radii (R₀) for Dabcyl with Various Fluorophores

The Förster radius (R₀) is the distance at which FRET efficiency is 50%.[11] A larger R₀ value indicates that quenching can occur over a greater distance.

| Donor Fluorophore | Förster Radius (R₀, Å) | Reference |

| EDANS | 33 | [12] |

| FAM | 43 | |

| Cy3 | 50 |

Note: R₀ values can vary depending on the local environment and the orientation of the donor and acceptor.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Dabcyl-Quenched Fluorogenic Peptide

This protocol outlines the manual synthesis of a generic fluorogenic peptide substrate using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including this compound and a fluorophore-labeled amino acid, e.g., Fmoc-Glu(EDANS)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.[13]

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15-20 minutes.[13]

-

Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF (3-5 times) to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.

-

Add DIC (3 eq.) and Oxyma Pure (3 eq.) to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. To incorporate the Dabcyl quencher, use this compound at the desired position in the peptide sequence.

-

-

Washing: Wash the resin as described in step 3.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[13]

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide. Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protease Activity Assay Using a Dabcyl-Quenched FRET Peptide

This protocol provides a general framework for measuring protease activity using a synthesized fluorogenic peptide substrate.

Materials:

-

Purified Dabcyl-quenched FRET peptide substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Purified protease of interest

-

Protease inhibitor (for control experiments)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Dissolve the lyophilized FRET peptide in DMSO to create a stock solution (e.g., 10 mM).[12]

-

Dilute the peptide stock solution to the desired final concentration in the assay buffer.

-

Prepare a dilution series of the protease in the assay buffer.

-

-

Assay Setup:

-

Pipette the diluted FRET peptide substrate into the wells of the 96-well microplate.

-

Add the assay buffer to all wells.

-

For control wells, add a protease inhibitor.

-

-

Initiate Reaction: Add the diluted protease solutions to the appropriate wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the excitation and emission wavelengths of the donor fluorophore.

-

Kinetic Reading: Monitor the increase in fluorescence intensity over time. Record data at regular intervals (e.g., every 1-5 minutes) for a set duration (e.g., 30-60 minutes).

-

Data Analysis:

-

Subtract the background fluorescence from a "no enzyme" control well.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocity against the protease concentration to determine the enzyme's activity.

-

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Caption: FRET mechanism in a protease assay.

Caption: Fmoc-SPPS workflow for peptide synthesis.

Caption: Signaling pathway of a FRET-based protease assay.

References

- 1. This compound|146998-27-8-Pegpharm [alphabiopharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Assay Procedure for Protease [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. glenresearch.com [glenresearch.com]

- 6. benchchem.com [benchchem.com]

- 7. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. scbt.com [scbt.com]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. reddit.com [reddit.com]

- 12. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

An In-depth Technical Guide to Fmoc-Lys(Dabcyl)-OH: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Fmoc-Nε-(4-{[4-(dimethylamino)phenyl]azo}benzoyl)-L-lysine, commonly abbreviated as Fmoc-Lys(Dabcyl)-OH, is a critical building block in modern biochemical and drug discovery research. This modified amino acid incorporates the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the α-amino position, enabling its use in solid-phase peptide synthesis (SPPS), and a dabcyl (4-{[4-(dimethylamino)phenyl]azo}benzoyl) moiety on the ε-amino group of the lysine side chain. The Dabcyl group is a highly efficient quencher of fluorescence, making this compound an indispensable tool for the creation of fluorogenic peptide substrates used in Förster Resonance Energy Transfer (FRET) based assays.[1][2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and visualizations of the underlying scientific principles.

Core Physical and Chemical Properties

This compound is an orange to red powder, a characteristic imparted by the dabcyl chromophore. The purity of commercially available this compound is typically high, often exceeding 97% as determined by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). For optimal stability, it should be stored at 2-8°C.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 146998-27-8 | [3] |

| Molecular Formula | C₃₆H₃₇N₅O₅ | [1][3] |

| Molecular Weight | 619.71 g/mol | [1][3] |

| Appearance | Orange to red powder | |

| Purity | ≥97% (TLC) | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in organic solvents like DMF and DMSO.[5] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Peptide precipitation/washing solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[6]

-

Fmoc Deprotection:

-

Amino Acid Coupling (for this compound):

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to resin substitution) and HCTU (slightly less than the amino acid) in DMF.

-

Add DIPEA (2 equivalents per equivalent of amino acid) to the amino acid solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours to ensure complete coupling.[6]

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2) to remove the Fmoc group from the N-terminal amino acid.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry it.

-

Purify the crude peptide using reverse-phase HPLC.

-

HPLC Purification of a Dabcyl-labeled Peptide

Instrumentation and Reagents:

-

Reverse-phase HPLC system with a C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

UV-Vis detector

Procedure:

-

Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of a suitable solvent (e.g., a small amount of DMSO topped up with Solvent A).

-

Chromatography:

-

Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

-

Inject the peptide sample onto the column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes).

-

Monitor the elution at two wavelengths: one for the peptide backbone (e.g., 220 nm) and one for the Dabcyl group (around 450-470 nm).

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peak that absorbs at both wavelengths.

-

Analyze the collected fractions by mass spectrometry to confirm the identity of the purified peptide.

-

Lyophilize the pure fractions to obtain the final peptide product.

-

Visualizations

Signaling Pathways and Experimental Workflows

This compound is a synthetic component and not directly involved in biological signaling pathways. However, it is central to the experimental workflow of synthesizing FRET probes and their subsequent use in enzymatic assays.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Principle of a FRET-based protease assay.

Conclusion

This compound is a cornerstone reagent for the synthesis of internally quenched fluorogenic substrates. Its well-defined physical and chemical properties, combined with established protocols for its incorporation into peptides, make it an invaluable tool for researchers in biochemistry, cell biology, and drug discovery. The ability to create custom FRET probes enables the development of highly specific and sensitive assays for a wide range of enzymatic activities, facilitating both fundamental research and high-throughput screening efforts.

References

- 1. This compound|146998-27-8-Pegpharm [alphabiopharm.com]

- 2. This compound *CAS 146998-27-8* | AAT Bioquest [aatbio.com]

- 3. scbt.com [scbt.com]

- 4. chempep.com [chempep.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become an indispensable tool in the synthesis of peptides, particularly within the framework of solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to its unique chemical properties that allow for a robust and versatile methodology, enabling the creation of complex peptide structures with high fidelity. This technical guide provides a comprehensive overview of the Fmoc group, from its fundamental chemical principles to detailed experimental protocols and quantitative comparisons, serving as a vital resource for professionals in peptide research and drug development.

Core Principles of the Fmoc Protecting Group

The Fmoc group is a base-labile amine protecting group. This characteristic is central to its utility in SPPS, where it provides temporary protection to the α-amino group of an amino acid. This protection prevents unwanted side reactions during the formation of peptide bonds. The Fmoc group remains stable under the acidic conditions used to cleave the final peptide from the resin support and to remove most side-chain protecting groups, a principle known as orthogonality.[1][2]

The structure of the Fmoc group, with its planar fluorenyl ring system, is key to its function. The hydrogen on the 9-position of the fluorene ring is acidic and can be readily abstracted by a mild base. This initiates a β-elimination reaction, leading to the cleavage of the Fmoc group and the liberation of the free amine, which is then available for coupling with the next amino acid in the sequence.[3]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support (resin). Each cycle consists of three main steps:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide.

-

Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts.

-

Coupling: The activation and coupling of the next Fmoc-protected amino acid to the newly exposed N-terminal amine.

This cycle is repeated until the desired peptide sequence is assembled. The fluorenyl group's strong UV absorbance at approximately 300 nm allows for real-time monitoring of the deprotection step, providing a valuable quality control measure during the synthesis.[]

Figure 1: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data and Comparisons

The choice of protecting group strategy significantly impacts the outcome of peptide synthesis. The Fmoc strategy is often compared to the older tert-butyloxycarbonyl (Boc) strategy, which utilizes an acid-labile protecting group.

Comparison of Fmoc and Boc Strategies

| Feature | Fmoc Strategy | Boc Strategy | Reference(s) |

| Nα-Protection | Base-labile (Fmoc) | Acid-labile (Boc) | [5] |

| Deprotection Reagent | Mild base (e.g., 20% piperidine in DMF) | Moderately strong acid (e.g., TFA) | [5] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) | [2] |

| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) | [5] |

| Orthogonality | High | Low | [5] |

| Cost of Monomers | Generally more expensive | Generally less expensive | [] |

| Suitability for Sensitive Residues | High | Lower | [2] |

Quantitative Yield and Purity Data

The yield and purity of synthetic peptides are sequence-dependent and influenced by the chosen strategy. For "difficult" sequences prone to aggregation, the Boc strategy may offer advantages due to the protonation of the peptide backbone during deprotection, which can disrupt secondary structures.[5] However, for many standard and modified peptides, the Fmoc strategy provides excellent results.

| Peptide | Synthesis Strategy | Crude Yield | Crude Purity | Reference(s) |

| Amyloid Beta (Aβ) 1–42 | Standard Fmoc/tBu SPPS | 33% | - | [7] |

| Amyloid Beta (Aβ) 1–42 | Fmoc/tBu with pseudoprolines | 57% | - | [7] |

| Amyloid Beta (Aβ) 1–42 | Boc/Bzl with microwave assistance | 87% | 67% | [7] |

| Angiotensin III | Boc Strategy (Liquid Phase) | 90% | - | [8] |

Note: Direct, side-by-side quantitative comparisons of the same peptide synthesized using standard Boc and Fmoc protocols are not always readily available in the literature, and the data presented here is illustrative.

Kinetics of Fmoc Deprotection

The rate of Fmoc deprotection is a critical parameter in SPPS. Incomplete deprotection leads to deletion sequences, while prolonged exposure to base can promote side reactions.

| Deprotection Reagent | Half-life (t1/2) of Fmoc Group | Reference(s) |

| 20% Piperidine in DMF | ~6-7 seconds | [9] |

| 5% Piperazine in DMF | 50 seconds | [9] |

| 5% Piperazine + 1% DBU in DMF | 7 seconds | [9] |

| 2% DBU in DMF | Faster than 20% piperidine | [10] |

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that can be used to accelerate deprotection, but it requires a scavenger for the dibenzofulvene byproduct.[10]

Detailed Experimental Protocols

Protocol for Fmoc-Solid Phase Peptide Synthesis (Manual)

This protocol describes a general procedure for the manual synthesis of a peptide on a 0.1 mmol scale.

1. Resin Swelling:

-

Place the appropriate resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide) in a reaction vessel.

-

Add dichloromethane (DCM) and allow the resin to swell for at least 30 minutes.

-

Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL).

2. Fmoc Deprotection:

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., N,N-diisopropylethylamine, DIEA, 6-10 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours.

-

Wash the resin with DMF (3 x 5 mL).

4. Monitoring the Reaction:

-

Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

5. Repeat Synthesis Cycle:

-

Repeat steps 2-4 for each subsequent amino acid in the sequence.

6. Final Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the peptide by centrifugation and wash with cold diethyl ether.

-

Lyophilize the peptide to obtain a dry powder.

Figure 2: General scheme for the protection of an amino acid with Fmoc-Cl.

Protocol for Quantification of Aspartimide Formation

Aspartimide formation is a significant side reaction in Fmoc-SPPS, particularly in sequences containing aspartic acid followed by a small amino acid like glycine.[11]

1. Synthesis of a Model Peptide:

-

Synthesize a model peptide known to be prone to aspartimide formation (e.g., VKDGYI) using standard Fmoc-SPPS protocol.

2. Extended Base Treatment:

-

After synthesis, treat the peptidyl-resin with 20% piperidine in DMF for an extended period (e.g., 200 minutes) to simulate multiple deprotection cycles.

3. Cleavage and Analysis:

-

Cleave a small sample of the resin-bound peptide using a standard cleavage cocktail.

-

Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Identify and quantify the peaks corresponding to the target peptide, the aspartimide intermediate, and the resulting α- and β-aspartyl peptides.

4. Calculation:

-

Calculate the percentage of aspartimide formation and related by-products based on the integrated peak areas in the HPLC chromatogram.

| Asp Protecting Group | % Target Peptide Remaining (after 200 min) | % Aspartimide Formed | % D-Asp Formed | Reference(s) |

| Fmoc-Asp(OtBu)-OH | 5.0 | 90.0 | 18.0 | [12] |

| Fmoc-Asp(OMpe)-OH | 36.0 | 59.0 | 10.0 | [12] |

| Fmoc-Asp(OBno)-OH | 90.0 | 5.0 | 1.0 | [12] |

Protocol for Assessing Racemization

Racemization, the conversion of an L-amino acid to a D-amino acid, can occur during the activation and coupling steps of peptide synthesis.

1. Synthesis of a Diastereomeric Peptide Standard:

-

Synthesize a small amount of the target peptide with a known D-amino acid incorporated at the position of interest to serve as a reference standard.

2. Synthesis of the Target Peptide:

-

Synthesize the target peptide using the desired coupling conditions.

3. HPLC Analysis:

-

Analyze the crude target peptide and the diastereomeric standard by RP-HPLC using a high-resolution column and an optimized gradient.

-

The diastereomers (L- and D-containing peptides) should have slightly different retention times, allowing for their separation and quantification.

4. Quantification:

-

Integrate the peaks corresponding to the desired L-peptide and the racemized D-peptide.

-

Calculate the percentage of racemization based on the peak areas.

Common Side Reactions and Mitigation Strategies

Beyond aspartimide formation and racemization, other side reactions can occur during Fmoc-SPPS.

-

Diketopiperazine Formation: Cyclization of the N-terminal dipeptide, particularly when proline is in the first or second position. This can be minimized by using 2-chlorotrityl chloride resin.[13]

-

3-(1-Piperidinyl)alanine Formation: Occurs with C-terminal cysteine residues through a β-elimination and subsequent addition of piperidine. Using a sterically bulky protecting group like trityl (Trt) on the cysteine side chain can reduce this side reaction.[13]

-

Aggregation: Self-association of the growing peptide chains on the resin, leading to incomplete coupling and deprotection. This can be addressed by using specialized resins, chaotropic salts, or microwave-assisted synthesis.[13]

Figure 3: The mechanism of Fmoc deprotection by piperidine.

Conclusion

The Fmoc protecting group is a cornerstone of modern peptide chemistry, offering a mild, efficient, and versatile strategy for the synthesis of a wide array of peptides. Its orthogonality with common acid-labile side-chain protecting groups and the ability to monitor the synthesis in real-time have made it the preferred choice for both academic research and industrial production. A thorough understanding of the underlying chemical principles, potential side reactions, and detailed experimental protocols is paramount for the successful application of this powerful tool in the development of novel peptide-based therapeutics and research agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]

- 3. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. peptide.com [peptide.com]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

A Technical Guide to In-Sequence Peptide Labeling with Fmoc-Lys(Dabcyl)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Lys(Dabcyl)-OH, a critical reagent for the in-sequence labeling of peptides. It details the chemical properties, core applications, and a step-by-step experimental protocol for its use in solid-phase peptide synthesis (SPPS). This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize this powerful tool in their work, particularly in the development of FRET-based assays for studying enzyme activity and molecular interactions.

Introduction to this compound

This compound is a modified lysine derivative where the epsilon-amino group is covalently attached to a dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoyl) moiety. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it perfectly suited for use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]

The primary utility of incorporating this compound into a peptide sequence is to introduce a highly effective quencher molecule at a specific, predetermined position.[1] Dabcyl functions as a non-fluorescent acceptor in Förster Resonance Energy Transfer (FRET) pairs.[2] When in close proximity to a suitable fluorescent donor (fluorophore), the dabcyl group quenches the donor's fluorescence. This "turned-off" state can be reversed upon cleavage of the peptide backbone by a specific enzyme, which separates the fluorophore and quencher, leading to a measurable increase in fluorescence.[3][4] This principle is the foundation of numerous internally quenched fluorescent (IQF) peptide substrates used in high-throughput screening and mechanistic studies of proteases and other enzymes.[3][4][5]

Core Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool in various research and drug development applications:

-

Enzyme Activity Assays: The most prominent application is in the design of FRET-based substrates for proteases.[5] Cleavage of the peptide by a protease separates the dabcyl quencher from a strategically placed fluorophore, resulting in a quantifiable fluorescent signal that is directly proportional to enzyme activity. This allows for sensitive and continuous monitoring of enzymatic reactions.

-

High-Throughput Screening (HTS): FRET-based assays using dabcyl-labeled peptides are readily adaptable to HTS formats for the discovery of enzyme inhibitors. Potential drug candidates can be rapidly screened for their ability to modulate enzyme activity by measuring the change in fluorescence.

-

Studying Post-Translational Modifications (PTMs): IQF peptides can be designed to study the dynamics of PTMs such as phosphorylation, acetylation, and methylation.[3][4] The installation or removal of a PTM can alter the peptide's susceptibility to cleavage by a specific protease, providing a method to monitor the activity of the enzymes responsible for these modifications.

-

Molecular Beacons and Probes: Dabcyl can be incorporated into peptide nucleic acids (PNAs) and other molecular probes to detect specific DNA or RNA sequences.[6] Hybridization of the probe to its target sequence can induce a conformational change that separates the quencher from the fluorophore, leading to a fluorescent signal.

Quantitative Data and Chemical Properties

A summary of the key quantitative and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 146998-27-8 | [1][7][8][9] |

| Molecular Formula | C₃₆H₃₇N₅O₅ | [1][7][8] |

| Molecular Weight | 619.71 g/mol | [1][7][8] |

| Appearance | Orange to red powder | [1] |

| Purity (HPLC) | ≥95.5% | [1] |

| Enantiomeric Purity | ≥99.0% | [1] |

| Storage Temperature | 2-8°C | [1] |

| Quenching Range | Effective for fluorophores like EDANS, Mca, TET, JOE, FAM | [1][2] |

| Dabcyl λmax (Absorbance) | ~453 nm | [2] |

Experimental Protocol: In-Sequence Peptide Labeling

This section provides a detailed, step-by-step protocol for the incorporation of this compound into a peptide sequence using manual Fmoc solid-phase peptide synthesis (SPPS). This protocol assumes the use of a standard solid support resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) and standard amino acid derivatives with appropriate side-chain protection.

Materials and Reagents

-

This compound

-

Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., Rink Amide or Wang resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Diisopropylethylamine (DIPEA)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane)

-

Cold diethyl ether

-

Kaiser test kit (for monitoring coupling completion)

Step-by-Step Synthesis Protocol

Step 1: Resin Swelling and Initial Deprotection

-

Weigh the desired amount of resin into a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.

-

Drain the DMF.

-

To remove the Fmoc group from the pre-loaded resin, add a 20% solution of piperidine in DMF. Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to remove all traces of piperidine.

Step 2: Amino Acid Coupling (Standard Amino Acids)

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HATU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the solution to activate the amino acid. Allow pre-activation for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), the coupling step should be repeated.

-

Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).

Step 3: Incorporation of this compound

-

Follow the deprotection procedure in Step 1 to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.85 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Perform a Kaiser test to ensure complete coupling. If necessary, extend the coupling time or perform a second coupling.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any excess reagents.

Step 4: Chain Elongation

-

Repeat Step 2 for each subsequent standard amino acid to be added to the peptide sequence after the this compound residue.

Step 5: Final Fmoc Deprotection

-

Once the desired peptide sequence is assembled, perform a final Fmoc deprotection as described in Step 1 to remove the Fmoc group from the N-terminal amino acid.

Step 6: Peptide Cleavage and Deprotection

-

Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Prepare the cleavage cocktail (e.g., Reagent B). Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Mandatory Visualizations

FRET-Based Peptide Cleavage Assay

Caption: FRET mechanism in a protease assay.

Experimental Workflow for In-Sequence Labeling

Caption: Solid-phase peptide synthesis workflow.

Conclusion

This compound is a versatile and indispensable reagent for the synthesis of internally quenched fluorescent peptides. Its compatibility with standard Fmoc SPPS protocols allows for the precise placement of a dabcyl quencher within a peptide sequence. This capability is fundamental to the development of sensitive and specific FRET-based assays that have broad applications in basic research and drug discovery, from elucidating enzyme mechanisms to high-throughput screening of potential therapeutic agents. The detailed protocol and workflows provided in this guide offer a solid foundation for researchers to successfully implement this powerful technology in their laboratories.

References

- 1. benchchem.com [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. peptide.com [peptide.com]

- 4. rsc.org [rsc.org]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. merckmillipore.com [merckmillipore.com]

Dabcyl as a Quencher for FRET Peptide Substrates: A Technical Guide

Introduction to Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism where an excited donor fluorophore transfers energy to a proximal ground-state acceptor molecule.[1] This energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over 10-100 Ångstroms (Å).[2] The efficiency of FRET is inversely proportional to the sixth power of the distance separating the donor and acceptor, making it a powerful tool for measuring molecular proximity.[1] In biochemical assays, FRET is widely used to monitor enzymatic activity, particularly for proteases, by designing peptide substrates that are labeled with a donor-acceptor pair.[3]

The Role of Dabcyl as a "Dark Quencher"

Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent chromophore, often referred to as a "dark quencher". Unlike fluorescent quenchers, Dabcyl dissipates the absorbed energy from the donor as heat rather than light, which offers a significant advantage: the elimination of background fluorescence from the acceptor. This results in a lower background signal and a higher signal-to-noise ratio in assays.[4] Dabcyl's broad absorption spectrum in the visible range makes it a suitable acceptor for a variety of donor fluorophores, particularly those that emit in the blue-to-green spectrum.[4][5]

The most common and well-characterized FRET pair utilizing Dabcyl is with the fluorophore EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid).[6] In a typical FRET peptide substrate, EDANS and Dabcyl are positioned at opposite ends of a specific protease cleavage sequence.[1] In this intact state, the proximity of the two molecules allows for efficient FRET, and the fluorescence of EDANS is quenched by Dabcyl with an efficiency often exceeding 95%.[1][6] When a protease cleaves the peptide bond, the donor and quencher diffuse apart, disrupting FRET and leading to a quantifiable increase in the donor's fluorescence.[2] This restoration of fluorescence can be up to 40-fold, providing a sensitive measure of enzyme activity.[1][6]

Quantitative Data and Spectral Properties

The effectiveness of a FRET pair is determined by its spectral properties and the Förster distance (R₀), the distance at which FRET efficiency is 50%.[1] A key requirement is a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.[7] The EDANS/Dabcyl pair exhibits excellent spectral overlap, making it a highly efficient system for FRET-based assays.[6][7]

Table 1: FRET Parameters for the EDANS/Dabcyl Pair

| Parameter | Donor: EDANS | Acceptor: Dabcyl | Reference |

| Excitation Max (λex) | ~336 - 341 nm | N/A | [2][6] |

| Emission Max (λem) | ~471 - 490 nm | Non-fluorescent | [2][6] |

| Absorption Max (λabs) | ~336 nm | ~453 - 472 nm | [2][7] |

| Molar Extinction Coeff. (ε) | ~5,400 M⁻¹cm⁻¹ at 336 nm | High (log ε = 4.37 at 463 nm) | [1][7] |

| Förster Distance (R₀) | \multicolumn{2}{c | }{~30 - 41 Å (3.0 - 4.1 nm)} | [1] |

| Typical Quenching Efficiency | \multicolumn{2}{c | }{>95% in intact substrates} | [6] |

Table 2: Dabcyl Compatibility with Other Fluorophores

While EDANS is the optimal partner, Dabcyl's broad absorption spectrum (400–500 nm) allows it to effectively quench other fluorophores.[6][8]

| Fluorophore | Emission Max (λem) | Quenching Suitability | Reference |

| FAM / FITC | ~517 nm | Efficient | [8] |

| TET | ~538 nm | Efficient | [8] |

| Mca | ~400 nm | Efficient | [6] |

| Cy3 | ~563 nm | Reduced Efficiency | [8][9] |

| Rhodamine (TAMRA) | ~580 nm | System-dependent | [8] |

| Cy5 / Alexa 647 | ~665 nm | Poor (low spectral overlap) | [8] |

Visualizing the FRET Mechanism and Experimental Workflow

Detailed Experimental Protocol: Protease Activity Assay

This protocol provides a general framework for measuring protease activity using a Dabcyl-quenched FRET peptide substrate, such as an EDANS-peptide-Dabcyl construct. Assays are typically performed in a 96- or 384-well plate format and monitored using a fluorescence plate reader.[10]

I. Materials and Reagents

-

FRET Peptide Substrate: Lyophilized peptide with a donor (e.g., EDANS) and Dabcyl quencher.

-

Protease: Purified enzyme of interest.

-

Assay Buffer: Buffer composition should be optimized for the specific protease (e.g., 20 mM HEPES, pH 7.0).[11]

-

Enzyme Diluent: Buffer used to dilute the enzyme to its working concentration (e.g., 2.0 mM calcium acetate).

-

Inhibitor (Optional): For inhibitor screening, a known inhibitor of the protease.

-

Microplate: 96- or 384-well black, flat-bottom microplate suitable for fluorescence measurements.

-

Fluorescence Plate Reader: Capable of excitation at ~340 nm and emission detection at ~490 nm.

II. Reagent Preparation

-

FRET Substrate Stock Solution: Dissolve the lyophilized FRET peptide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store protected from light at -20°C or below.

-

Working Substrate Solution: On the day of the experiment, dilute the stock solution in Assay Buffer to a working concentration (e.g., 20 µM).[10] The final concentration in the assay should be optimized based on the enzyme's Michaelis-Menten constant (Km).

-

Enzyme Solution: Prepare a stock solution of the protease in an appropriate buffer. Just before the assay, dilute the enzyme to its final working concentration (e.g., 90 nM for a final concentration of 9 nM) in cold Enzyme Diluent.[10]

III. Assay Procedure

-

Plate Setup:

-

Test Wells: Wells for measuring protease activity.

-

"No Enzyme" Control: Wells containing substrate but no enzyme, to measure background fluorescence.[10]

-

"Inhibitor" Control (Optional): Wells containing substrate, enzyme, and inhibitor.

-

-

Add Reagents: Pipette the components into the wells of the microplate. The order of addition can be important; typically, the reaction is initiated by the addition of either the enzyme or the substrate. For a 100 µL final volume in a 96-well plate:

-

Add 50 µL of the 2x working substrate solution to each well.

-

Add 40 µL of Assay Buffer (or inhibitor solution) to the appropriate wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C).[10]

-

-

Initiate Reaction: Add 10 µL of the 10x working enzyme solution to the test and inhibitor wells. Add 10 µL of Enzyme Diluent to the "No Enzyme" control wells.

-

Measure Fluorescence: Immediately place the plate in the fluorescence reader pre-set to the assay temperature. Measure the fluorescence intensity (Relative Fluorescence Units, RFU) at the donor's emission wavelength (e.g., ~490 nm) using an excitation wavelength of ~340 nm.

-

Kinetic Measurement: Record fluorescence readings at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).

IV. Data Analysis

-

Subtract Background: For each time point, subtract the average RFU from the "No Enzyme" control wells from the RFU of the test wells.

-

Determine Initial Velocity (V₀): Plot the background-subtracted RFU versus time. The initial velocity of the reaction is the slope of the linear portion of this curve.[12]

-

Calculate Enzyme Activity: Convert the V₀ (in RFU/min) to the rate of substrate cleavage (e.g., nM/min) using a standard curve generated with a known concentration of the fluorescent donor (e.g., EDANS).

-

Inhibitor Analysis: Calculate the percent inhibition by comparing the reaction velocity in the presence of the inhibitor to the velocity of the uninhibited enzyme.

Application Example: HIV-1 Protease Inhibitor Screening

A prominent application of EDANS/Dabcyl FRET substrates is in the research and development of anti-AIDS drugs.[12] The Human Immunodeficiency Virus-1 (HIV-1) protease is an enzyme essential for the viral life cycle, as it cleaves viral polyproteins into mature, functional proteins.[12] Inhibiting this protease prevents the formation of infectious viral particles.

Researchers synthesize peptide substrates that mimic the natural cleavage sites of the HIV-1 polyprotein, flanked by EDANS and Dabcyl.[6] These substrates are then used in high-throughput screening (HTS) assays to identify small molecule inhibitors of the protease.[12] A decrease in the rate of fluorescence increase indicates that a compound is successfully inhibiting the enzyme's activity.

Dabcyl remains a cornerstone quencher for FRET-based peptide substrates due to its reliability, efficiency as a dark quencher, and well-characterized partnership with fluorophores like EDANS. The advantages of low background fluorescence and high signal-to-noise ratio make Dabcyl-quenched substrates highly suitable for sensitive and continuous monitoring of enzymatic kinetics.[4] This technology is particularly valuable in drug development for the high-throughput screening of enzyme inhibitors and in basic research for the detailed characterization of protease activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]

- 3. bachem.com [bachem.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Dabcyl-3' Oligo Modifications from Gene Link [genelink.com]

- 6. lifetein.com [lifetein.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. eurogentec.com [eurogentec.com]

The Specter of Silence: A Technical Guide to Dabcyl and Its Fluorophore Partners in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the spectral properties of the non-fluorescent quencher Dabcyl and its synergistic relationships with compatible fluorophores. A cornerstone of modern molecular probes, the Dabcyl quenching mechanism provides a robust platform for developing sensitive assays crucial for research and drug discovery. This document provides a comprehensive overview of the spectral characteristics, experimental methodologies, and practical applications of Dabcyl-based Förster Resonance Energy Transfer (FRET) systems.

Spectral Properties of Dabcyl and Compatible Fluorophores

Dabcyl, or 4-((4-(dimethylamino)phenyl)azo)benzoic acid, functions as a "dark quencher," meaning it absorbs the emission energy of a nearby fluorophore without emitting its own fluorescence. This property is fundamental to the design of "turn-on" fluorescent probes, where a signal is generated upon the spatial separation of the fluorophore and Dabcyl. The efficiency of this quenching is dictated by the spectral overlap between the fluorophore's emission spectrum and Dabcyl's absorption spectrum.

Dabcyl exhibits a broad absorption spectrum in the visible range, with a maximum absorption peak (λ_max) around 453 nm. This allows it to effectively quench a variety of fluorophores that emit in the blue to green region of the spectrum. The selection of an appropriate fluorophore partner is critical for the development of sensitive and specific assays. Key spectral properties for Dabcyl and several commonly used compatible fluorophores are summarized in the table below.

| Compound | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Dabcyl (Quencher) | ~453 | - | ~32,000 | - |

| EDANS | ~336 | ~490 | ~6,000 | ~0.19 |

| FAM (Fluorescein) | ~495 | ~520 | ~83,000[1] | ~0.92[2] |

| TET | ~521[3] | ~536[1] | ~73,000[1] | - |

| Mca | ~322[4] | ~381[4] | ~11,820[5] | ~0.18[5] |

Note: Spectral properties can be influenced by the local environment, including solvent polarity and pH. The values presented here are generally accepted approximations.

Quenching Mechanism: A Tale of Two Processes

Dabcyl primarily quenches fluorescence through two mechanisms:

-

Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer process that occurs when the donor fluorophore and the acceptor quencher are in close proximity (typically 1-10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it an extremely sensitive "molecular ruler." Efficient FRET requires significant overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor (Dabcyl).

-

Collisional (or Static) Quenching: This mechanism occurs when the fluorophore and quencher are in direct molecular contact, forming a non-fluorescent ground-state complex. This type of quenching is often observed in molecular beacons where the hairpin structure brings the fluorophore and Dabcyl into intimate contact.

Experimental Protocols

Fluorescence Quenching Assay

This protocol outlines a general procedure to determine the quenching efficiency of Dabcyl with a compatible fluorophore.

Materials:

-

Fluorophore-labeled substrate (e.g., peptide or oligonucleotide)

-

Dabcyl-labeled substrate (quencher)

-

Fluorometer

-

Appropriate buffer solution

Procedure:

-

Prepare a stock solution of the fluorophore-labeled substrate at a known concentration in the assay buffer.

-

Determine the optimal excitation and emission wavelengths for the fluorophore by scanning the fluorescence spectrum of the stock solution.

-

Prepare a series of solutions with a fixed concentration of the fluorophore and increasing concentrations of the Dabcyl-labeled quencher.

-

Measure the fluorescence intensity of each solution at the predetermined optimal excitation and emission wavelengths.

-

Plot the fluorescence intensity (F) as a function of the quencher concentration ([Q]) .

-

Analyze the data using the Stern-Volmer equation:

-

F₀/F = 1 + Ksv[Q]

-

Where F₀ is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity at a given quencher concentration, and Ksv is the Stern-Volmer quenching constant.

-

-

A linear Stern-Volmer plot indicates a single type of quenching mechanism (dynamic or static).

FRET Efficiency Calculation

The efficiency of FRET (E) can be determined from the fluorescence intensity of the donor fluorophore in the presence (F_DA) and absence (F_D) of the Dabcyl acceptor.

Procedure:

-

Measure the fluorescence intensity of the donor fluorophore in the absence of the Dabcyl quencher (F_D). This is your reference measurement.

-

Measure the fluorescence intensity of the donor fluorophore in the presence of the Dabcyl quencher (F_DA) under the same experimental conditions (concentration, buffer, temperature).

-

Calculate the FRET efficiency (E) using the following equation:

-

E = 1 - (F_DA / F_D)

-

-

The FRET efficiency can also be expressed as a percentage by multiplying the result by 100.

Visualizing Molecular Interactions and Signaling Pathways

Graphviz diagrams are provided below to illustrate common applications and workflows involving Dabcyl and its compatible fluorophores.

Caption: Workflow of a FRET-based protease activity assay.

Caption: Mechanism of a molecular beacon probe for nucleic acid detection.

Caption: Caspase-3 activation monitored by a FRET biosensor during apoptosis.

Conclusion

Dabcyl remains a pivotal tool in the design of fluorescent probes for a wide array of biological applications. Its broad quenching range and the robustness of FRET-based assays have solidified its importance in fields ranging from fundamental research to high-throughput drug screening. A thorough understanding of its spectral properties and the principles of FRET is essential for the rational design of sensitive and reliable molecular probes. This guide provides a foundational resource for researchers and professionals seeking to leverage the power of Dabcyl-based technologies in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. [PDF] Live imaging of apoptotic signaling flow using tunable combinatorial FRET-based bioprobes for cell population analysis of caspase cascades | Semantic Scholar [semanticscholar.org]

- 4. chem.uzh.ch [chem.uzh.ch]

- 5. 7-Methoxycoumarin-4-acetic acid [omlc.org]

An In-Depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acids into complex peptide chains. This technique, pioneered by Bruce Merrield, anchors the growing peptide to an insoluble solid support, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. The most prevalent methodology employed today is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, favored for its use of a base-labile Nα-protecting group, which is orthogonal to the acid-labile side-chain protecting groups. This orthogonality allows for the selective deprotection of the N-terminus at each cycle without affecting the integrity of the side chains or the linkage to the resin. This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations in Fmoc-SPPS.

The Core Principles of the Fmoc-SPPS Cycle

Fmoc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain immobilized on a solid support. Each cycle consists of three primary steps: Fmoc deprotection, amino acid coupling, and washing.

-

Fmoc Deprotection: The cycle begins with the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide. This is typically achieved by treatment with a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism proceeds via a β-elimination reaction, releasing the free amine and generating a dibenzofulvene (DBF)-piperidine adduct, which is then washed away.[1]

-

Amino Acid Coupling: The next Nα-Fmoc-protected amino acid is then introduced and covalently linked to the newly exposed free amine of the peptide chain. This amide bond formation is facilitated by activating the carboxylic acid of the incoming amino acid. A variety of coupling reagents are available to form a highly reactive intermediate that readily reacts with the amine.

-

Washing: Following each deprotection and coupling step, the resin is thoroughly washed with a suitable solvent, typically DMF, to remove all excess reagents and soluble byproducts. This washing step is crucial for the purity of the final peptide.

This cycle is repeated until the desired peptide sequence is assembled. Upon completion of the synthesis, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing scavengers to prevent side reactions.

Key Components of Fmoc-SPPS

Solid Supports (Resins)

The choice of solid support is critical as it determines the C-terminal functionality of the peptide (acid or amide) and influences the overall efficiency of the synthesis. Resins are typically composed of polystyrene beads cross-linked with divinylbenzene, often grafted with polyethylene glycol (PEG) to improve swelling properties and reagent accessibility. The resin is functionalized with a linker molecule to which the first amino acid is attached.

| Resin Type | Linker Type | C-Terminal Functionality | Cleavage Conditions | Typical Loading Capacity (mmol/g) |

| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | 95% TFA | 0.5 - 1.2 |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Carboxylic Acid (fully protected peptide can be cleaved under mild acidic conditions) | 1-5% TFA in DCM (for protected fragments); 95% TFA (for full deprotection) | 1.0 - 1.6 |

| Rink Amide Resin | Rink Amide | Amide | 95% TFA | 0.4 - 0.8 |

| Sieber Amide Resin | Sieber Amide | Amide (fully protected peptide can be cleaved under mild acidic conditions) | 1% TFA in DCM | 0.5 - 1.0 |

Fmoc Deprotection Reagents

The removal of the Fmoc group must be efficient and complete to avoid the formation of deletion peptides. While piperidine is the standard, other bases are used to mitigate certain side reactions or to accelerate deprotection.

| Deprotection Reagent | Concentration | Typical Deprotection Time | Advantages | Disadvantages |

| Piperidine | 20% in DMF | 2 x 5-10 min | Well-established, reliable | Can promote aspartimide formation and racemization of C-terminal Cys |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% DBU / 2% Piperidine in DMF | < 1 min | Very fast and efficient | Strongly basic, can significantly increase aspartimide formation and other side reactions |

| Piperazine/DBU | 5% Piperazine / 2% DBU in DMF | < 1 min | Rapid deprotection with reduced side reactions compared to DBU alone | Requires careful optimization |

Amino Acid Coupling Reagents

The formation of the peptide bond is a critical step that requires the activation of the carboxylic acid of the incoming amino acid. The choice of coupling reagent can significantly impact coupling efficiency, reaction time, and the extent of side reactions, particularly racemization.

| Coupling Reagent | Class | Activating Species | Relative Coupling Efficiency | Key Features |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | HOBt ester | High | Widely used, cost-effective |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | HOAt ester | Very High | Highly efficient, especially for sterically hindered amino acids; low racemization[2][3] |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Aminium/Uronium Salt | Oxyma ester | Very High | Reactivity comparable to HATU; non-explosive byproduct (OxymaPure) |

| DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) | Carbodiimide/Additive | HOBt ester | Medium-High | Cost-effective; DIC is a liquid, easy to handle; byproduct (diisopropylurea) is soluble in DMF/DCM |

| DIC/OxymaPure | Carbodiimide/Additive | Oxyma ester | High | Lower racemization than DIC/HOBt for some amino acids; non-explosive additive |

Experimental Protocols

The following are generalized protocols for the key steps in manual Fmoc-SPPS. These may require optimization based on the specific peptide sequence, resin, and reagents used.

Resin Preparation and Swelling

Objective: To prepare the solid support for synthesis by swelling it in an appropriate solvent.

Methodology:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

Drain the solvent.

First Amino Acid Loading (on Wang Resin)

Objective: To attach the first Nα-Fmoc-protected amino acid to the resin.

Methodology:

-

Swell the Wang resin in DMF as described above.

-

In a separate container, dissolve the first Nα-Fmoc-protected amino acid (2-4 equivalents relative to the resin loading capacity) and HOBt (2-4 equivalents) in a minimal amount of DMF.

-

Add DIC (2-4 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.

-

Add a catalytic amount of DMAP (4-dimethylaminopyridine) (0.1 equivalents) to the swollen resin.

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride and pyridine in DMF for 30 minutes.

-

Wash the resin again with DMF (3x) and DCM (3x).

The SPPS Cycle

Objective: To elongate the peptide chain through repetitive cycles of deprotection and coupling.

a) Fmoc Deprotection

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat steps 1-3.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.

b) Amino Acid Coupling (using HATU)

-

In a separate vessel, dissolve the next Nα-Fmoc-protected amino acid (3-5 equivalents), HATU (3-5 equivalents), and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine (6-10 equivalents) in DMF.

-

Allow the solution to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times).

-

(Optional but recommended) Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

Final Cleavage and Deprotection

Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups.

Methodology:

-

After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is "Reagent K": 90% TFA, 5% thioanisole, 3% water, 2% ethanedithiol.

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.

-

Dry the crude peptide under vacuum.

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Fmoc-SPPS, potentially leading to impurities in the final product. Understanding and mitigating these is crucial for a successful synthesis.

| Side Reaction | Description | Common Cause | Mitigation Strategies |